

# Spectroscopic Profile of 2-(4-Methoxyphenyl)propanoic Acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 2-(4-Methoxyphenyl)propanoic acid

**Cat. No.:** B1218902

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## Introduction

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-(4-Methoxyphenyl)propanoic acid** (CAS No. 942-54-1). This compound is a valuable building block in organic synthesis and its proper characterization is crucial for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a reference for the identification and characterization of **2-(4-Methoxyphenyl)propanoic acid**.

## Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for **2-(4-Methoxyphenyl)propanoic acid**.

Table 1: Predicted  $^1\text{H}$  NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~11-12	Singlet (broad)	1H	-	-COOH
7.25	Doublet	2H	~8.8	Ar-H (ortho to - CH)
6.88	Doublet	2H	~8.8	Ar-H (ortho to - OCH <sub>3</sub> )
3.79	Singlet	3H	-	-OCH <sub>3</sub>
3.68	Quartet	1H	~7.2	-CH(CH <sub>3</sub> )
1.47	Doublet	3H	~7.2	-CH(CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>,

Reference: TMS

at 0.00 ppm

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
~180	Quaternary	-COOH
~159	Quaternary	Ar-C (-OCH <sub>3</sub> )
~132	Quaternary	Ar-C (-CH)
~128	Tertiary	Ar-CH (ortho to -CH)
~114	Tertiary	Ar-CH (ortho to -OCH <sub>3</sub> )
~55	Primary	-OCH <sub>3</sub>
~45	Tertiary	-CH(CH <sub>3</sub> )
~18	Primary	-CH(CH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference:  
CDCl<sub>3</sub> at 77.16 ppm

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)
~2970, 2840	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1610, 1510	Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aryl ether)
~1180	Medium	C-O stretch (Carboxylic acid)
~830	Strong	C-H bend (para-disubstituted aromatic)

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z	Relative Intensity (%)	Assignment
180	~40	[M] <sup>+</sup> (Molecular Ion)
135	100	[M - COOH] <sup>+</sup>
121	~30	[M - CH(CH <sub>3</sub> )COOH] <sup>+</sup>
107	~25	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	~15	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	~20	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H and <sup>13</sup>C NMR Sample Preparation:

- Weigh approximately 5-10 mg of **2-(4-Methoxyphenyl)propanoic acid** for <sup>1</sup>H NMR or 20-30 mg for <sup>13</sup>C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.

- NMR Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A higher number of scans (e.g., 128 or more) and a relaxation delay ( $d_1$ ) of 1-2 seconds are typically required to achieve a good signal-to-noise ratio.

- NMR Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum to ensure all peaks are in the positive phase.
  - Reference the spectrum to the TMS signal at 0.00 ppm (for  $^1\text{H}$  NMR) or the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$  NMR).
  - Perform baseline correction to obtain a flat baseline.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

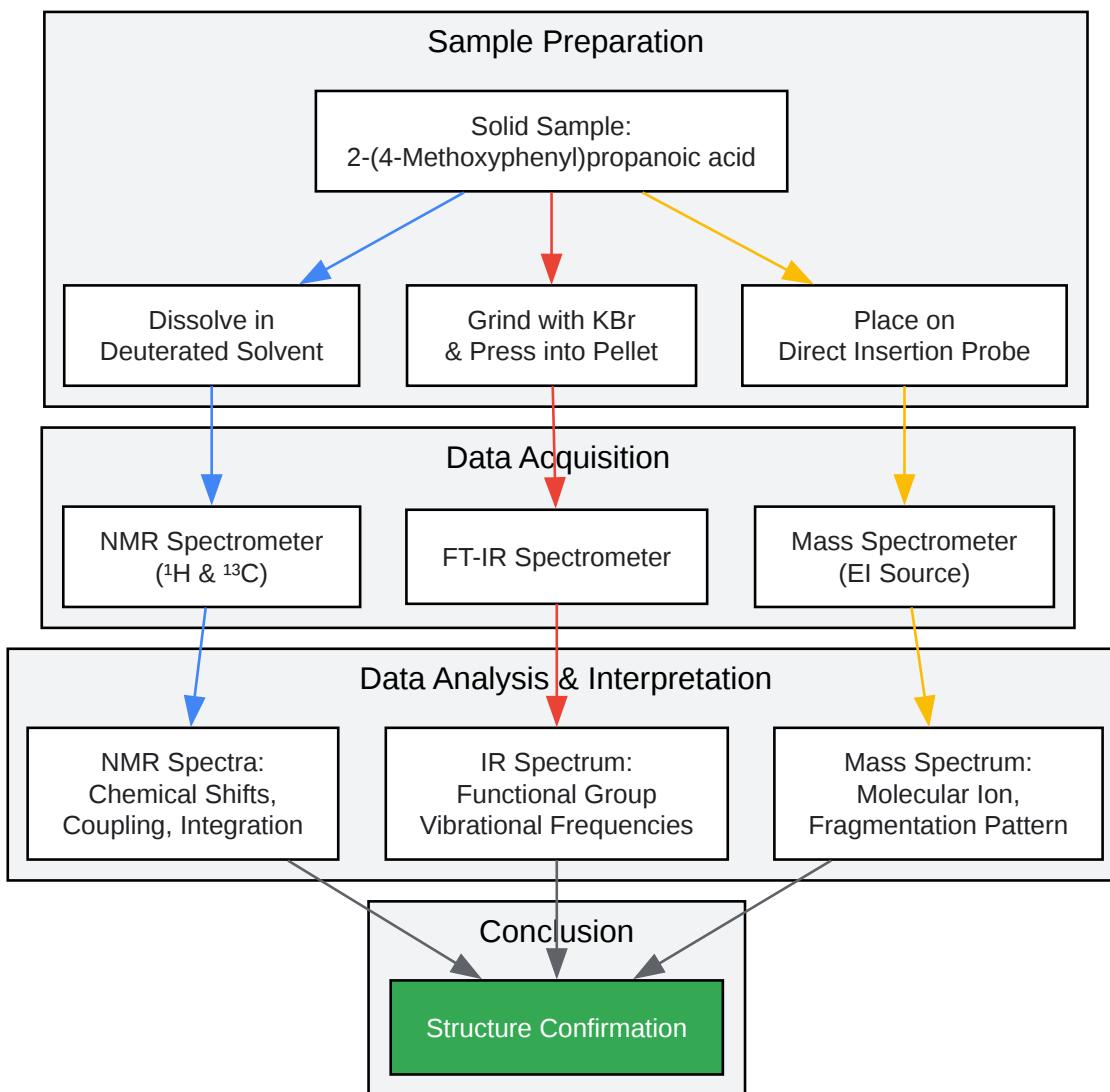
## 2. Infrared (IR) Spectroscopy

- KBr Pellet Sample Preparation:
  - Grind a small amount (1-2 mg) of **2-(4-Methoxyphenyl)propanoic acid** into a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.
  - Gently but thoroughly mix the sample and KBr by grinding them together.
  - Transfer the mixture to a pellet press die.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

- IR Data Acquisition:
  - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
  - Collect a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
  - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- 3. Mass Spectrometry (MS)
  - Electron Ionization (EI) Sample Introduction and Data Acquisition:
    - Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
    - Gently heat the probe to volatilize the sample into the ion source.
    - In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
    - This causes ionization and fragmentation of the molecules.
    - The resulting positive ions are accelerated into the mass analyzer.
    - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
    - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Mandatory Visualization

## Workflow for Spectroscopic Characterization of 2-(4-Methoxyphenyl)propanoic Acid

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Caption: Spectroscopic analysis workflow for chemical structure confirmation.

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